

Physical and chemical properties of N-Boc-nortropinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-nortropinone

Cat. No.: B015116

[Get Quote](#)

N-Boc-Nortropinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, with the systematic name *tert*-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, stands as a pivotal synthetic intermediate in the realms of medicinal chemistry and organic synthesis.^{[1][2]} Its rigid bicyclic framework, derived from the tropane alkaloid scaffold, is a privileged structure found in a multitude of biologically active compounds, particularly those targeting the central nervous system.^{[1][3]} The presence of the *tert*-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, rendering it a versatile building block for the construction of complex molecular architectures.^{[1][2]} This guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **N-Boc-nortropinone**.

Core Properties of N-Boc-Nortropinone

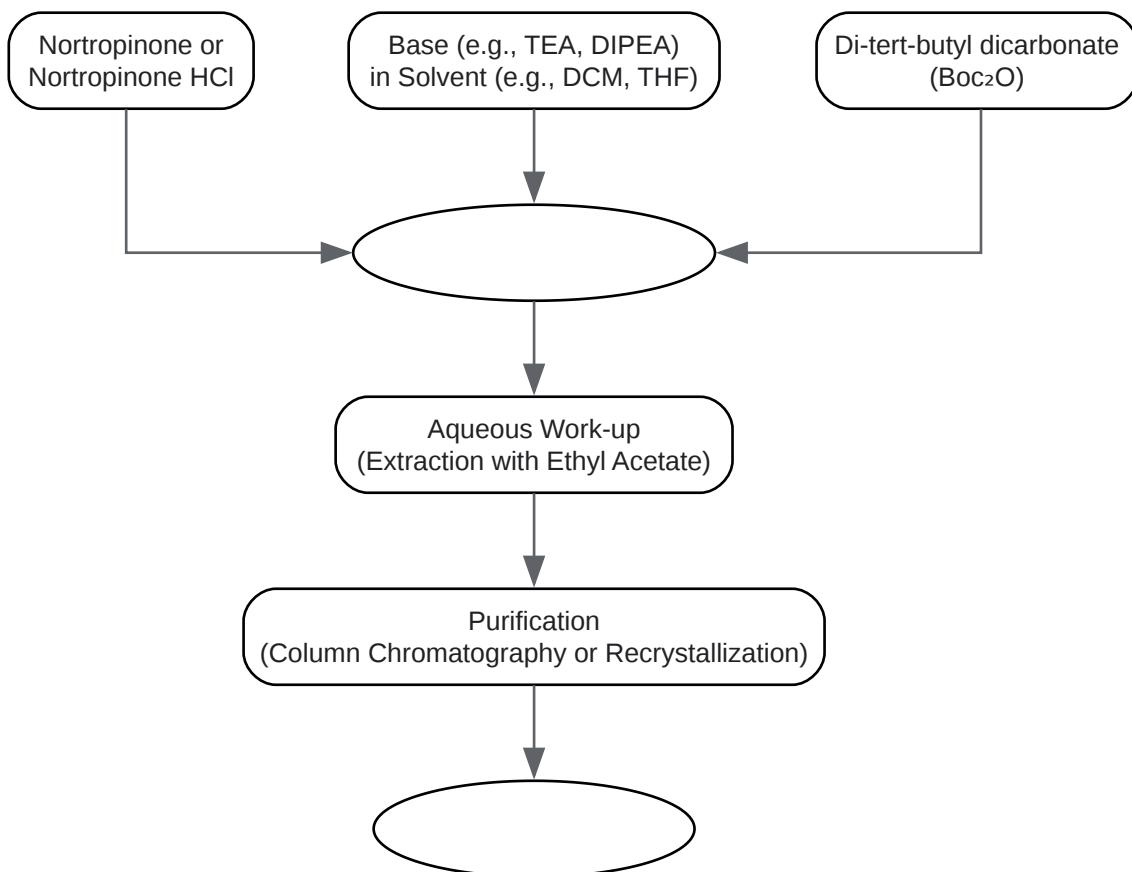
N-Boc-nortropinone is typically an off-white to white or light brown crystalline solid at room temperature.^{[1][2][4][5]} The Boc protecting group confers solubility in many common organic solvents while limiting its solubility in water.^{[1][2]}

Physical and Chemical Data

A summary of the key physical and chemical properties of **N-Boc-nortropinone** is presented in the table below.

Property	Value	References
CAS Number	185099-67-6	[1][2][4][5][6]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[1][2][5][7]
Molecular Weight	225.28 g/mol	[1][2][5][7]
Appearance	Off-white to white solid/powder	[1][2][4][5]
Melting Point	70-74 °C	[1][2][6][7]
Boiling Point	325.8 °C at 760 mmHg	[1][2][5][6]
Density	1.139 g/cm ³	[1][2][5][6]
Flash Point	150.8 °C	[1][2][5][6]
Solubility	Soluble in DMSO (100 mg/mL), Dichloromethane (DCM), and Ethanol. Slightly soluble in Chloroform and Methanol. Sparingly soluble to insoluble in water.	[1][2][4][6][8]
Storage Temperature	0-8 °C, in a cool, dry place	[1][6][7][9]
Purity	≥98.0% (HPLC)	[2][9][10]

Spectroscopic Data


Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **N-Boc-nortropinone**.

Spectroscopic Data	Interpretation
¹ H NMR Spectrum	Consistent with the structure, showing characteristic peaks for the Boc group and the bicyclic nortropinone core.[7][9]
¹³ C NMR Spectrum	Confirms the presence of all 12 carbon atoms in their expected chemical environments.
Infrared (IR) Spectrum	Shows characteristic absorption bands for the C=O of the ketone (around 1720 cm ⁻¹) and the C=O of the carbamate (around 1690 cm ⁻¹).[11][12]
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of 225.28 is observed.

Synthesis and Purification

The most prevalent and efficient synthesis of **N-Boc-nortropinone** involves the protection of the secondary amine of nortropinone or its hydrochloride salt using di-tert-butyl dicarbonate (Boc₂O).[2][3]

General Synthesis Workflow

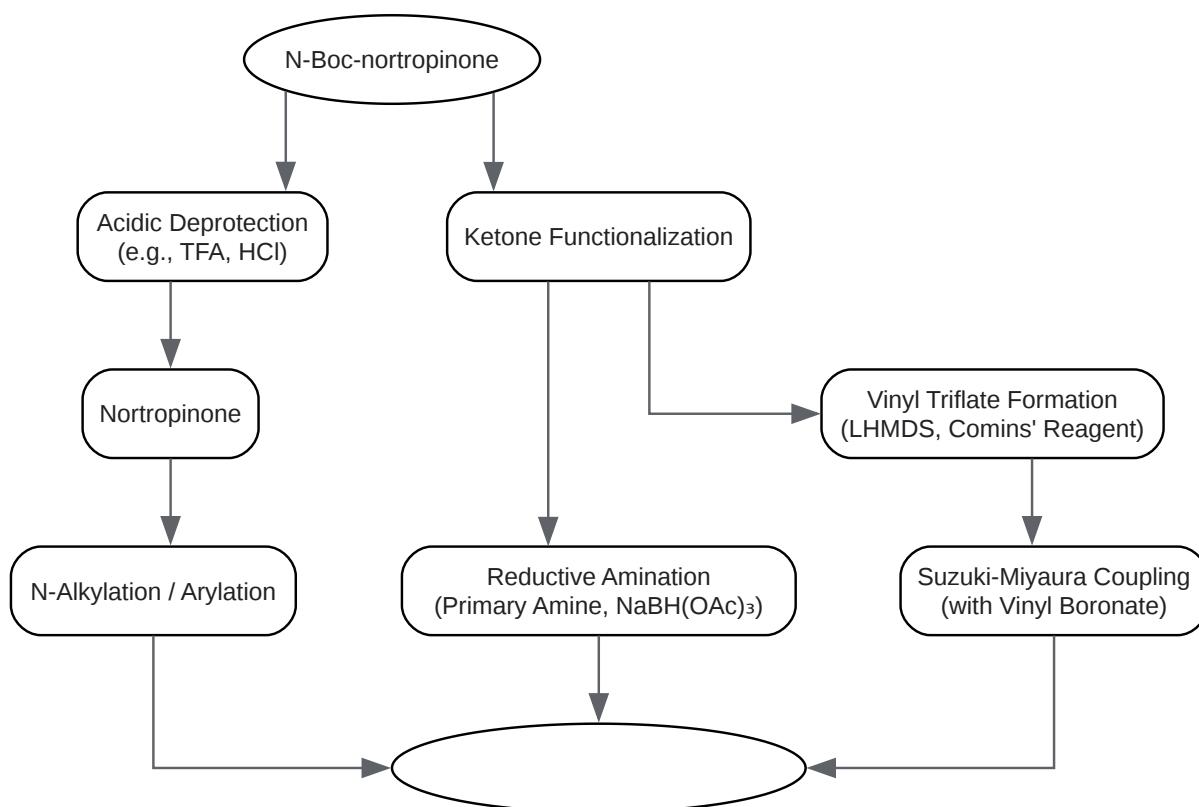
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Boc-nortropinone**.

Experimental Protocol: Synthesis of N-Boc-nortropinone

This protocol describes a standard laboratory procedure for the N-Boc protection of nortropinone hydrochloride.[1][2]

- **Dissolution:** Dissolve nortropinone hydrochloride (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF).[1]
- **Base Addition:** Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to neutralize the hydrochloride salt and act as a base.[1]
- **Boc-Anhydride Addition:** Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the stirred solution in one portion.[1]


- Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).[\[1\]](#)[\[2\]](#) Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[\[1\]](#)[\[2\]](#)
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **N-Boc-nortropinone**.[\[1\]](#)[\[2\]](#)

Chemical Reactivity and Stability

The chemical reactivity of **N-Boc-nortropinone** is dominated by two key features: the lability of the Boc protecting group under acidic conditions and the reactivity of the ketone functional group.[\[2\]](#)[\[13\]](#)

- Stability: The Boc group is highly susceptible to acid-catalyzed hydrolysis, which results in the formation of nortropinone, carbon dioxide, and tert-butanol.[\[13\]](#) It is generally stable under basic and oxidative conditions.[\[13\]](#) The tropane core itself is relatively stable.
- Reactivity: The ketone group can undergo a variety of chemical transformations, including reduction, reductive amination, and conversion to vinyl triflates for subsequent cross-coupling reactions.[\[1\]](#)

Logical Workflow for Derivatization

[Click to download full resolution via product page](#)

Caption: Synthetic utility and logical workflow of **N-Boc-nortropinone**.

Key Experimental Protocols for Derivatization

N-Boc-nortropinone serves as a crucial precursor in multi-step syntheses.^[2] The following protocols detail some of its key applications in advanced synthesis.

Protocol 1: Reductive Amination

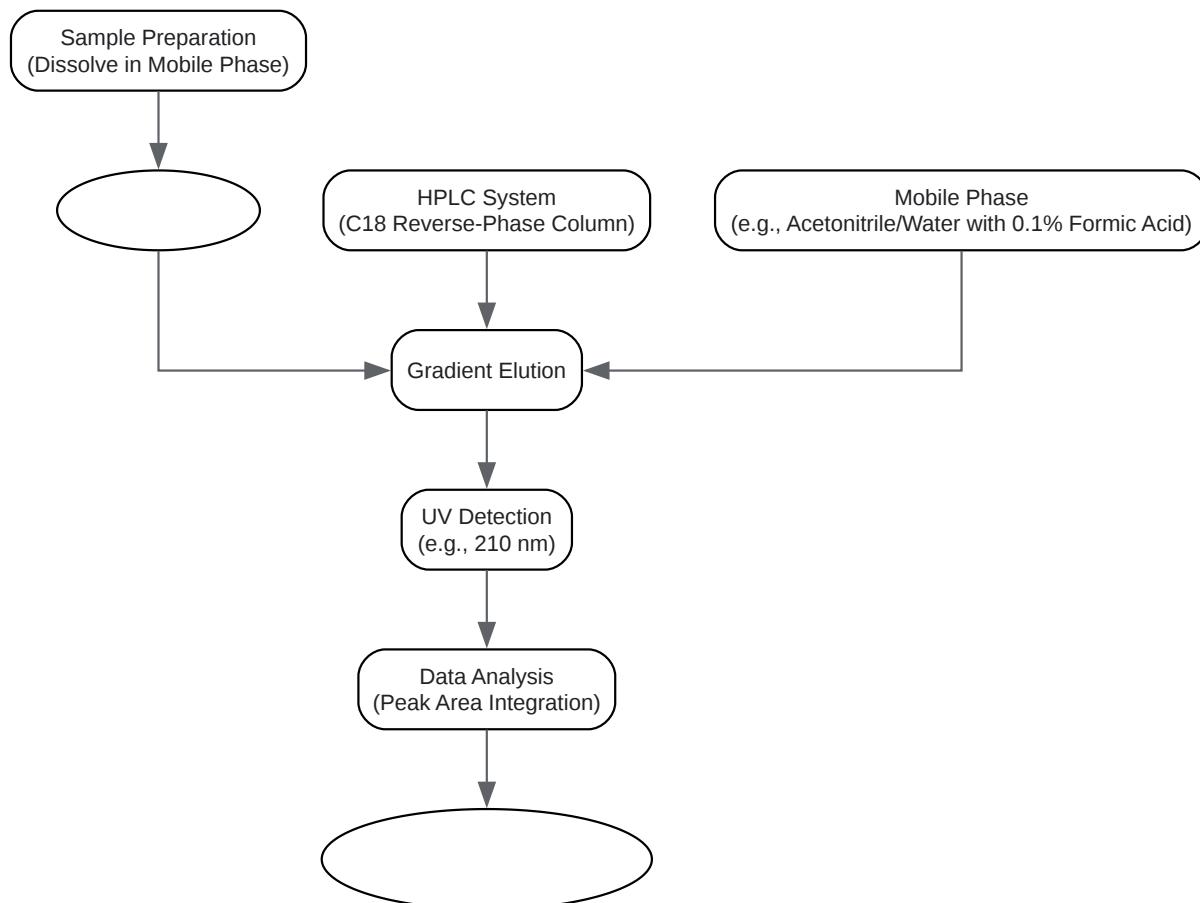
This protocol describes the introduction of diverse side chains at the C-3 position.^[1]

- **Imine Formation:** Dissolve **N-Boc-nortropinone** (1.0 equivalent) and a primary amine (1.1 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature.^[1]

- Reduction: Add a reducing agent, typically sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.[1]
- Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[1]
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the layers and extract the aqueous phase with DCM.[1]
- Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the resulting N-Boc-protected amino derivative via flash column chromatography.[1]

Protocol 2: Formation of Bicyclic Vinyl Boronates for Suzuki-Miyaura Coupling

This protocol outlines the conversion of the ketone to a vinyl boronate, a valuable intermediate for cross-coupling reactions.[1][10][14]


- Enolate Formation: To a solution of **N-Boc-nortropinone** (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise to form the lithium enolate. Stir for 1 hour at this temperature.[1]
- Trapping with Comins' Reagent: Add a solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction for several hours, allowing it to warm slowly to room temperature to form the vinyl triflate.[1]
- Purification of Vinyl Triflate: Purify the crude vinyl triflate by flash column chromatography.[1]
- Borylation: Combine the purified vinyl triflate (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 equivalents), and a base like potassium acetate (KOAc) (3.0 equivalents) in a flask with a suitable solvent (e.g., dioxane).

Degas the mixture and heat (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[1]

- Final Purification: After work-up, purify the final bicyclic vinyl boronate by column chromatography.[1]

Analytical Methods

Experimental Workflow for Purity Determination (HPLC)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of **N-Boc-nortropinone**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **N-Boc-nortropinone**.[\[7\]](#)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[\[13\]](#)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[\[13\]](#)
- Flow Rate: 1.0 mL/min.[\[13\]](#)
- Detection: UV at 210 nm.[\[13\]](#)
- Quantification: The percentage purity is calculated by comparing the peak area of the parent compound to the total peak area.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.[\[7\]](#)

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-nortropinone** in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in an NMR tube.[\[7\]](#)
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.[\[7\]](#)

- Sample Preparation: A small amount of the solid sample is placed directly onto an ATR crystal or prepared as a KBr pellet.[\[7\]](#)[\[15\]](#)
- Data Acquisition: Acquire the spectrum over a range of 4000-400 cm^{-1} .[\[7\]](#)[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Boc-Notropinone [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.leyan.com [file.leyan.com]
- 10. N-Boc-nortropinone = 98.0 HPLC 185099-67-6 [sigmaaldrich.com]
- 11. N-Boc-Nortropinone(185099-67-6)FT-IR [m.chemicalbook.com]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. N-Boc-Nortropinone | 185099-67-6 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-nortropinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015116#physical-and-chemical-properties-of-n-boc-nortropinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com